REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](C(=O)N)CCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 2 ml of 2.5N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of sodium sulfate
|
Type
|
WASH
|
Details
|
the filter cake washed with 2×50 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](C(=O)N)CCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 2 ml of 2.5N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of sodium sulfate
|
Type
|
WASH
|
Details
|
the filter cake washed with 2×50 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH:7]1[CH2:14][CH2:13][CH2:12][C@@H:8]1[C:9]([NH2:11])=O>O1CCCC1>[N:11]1([CH2:9][CH:8]2[CH2:12][CH2:13][CH2:14][NH:7]2)[CH2:13][CH2:12][CH2:8][CH2:9]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1[C@@H](C(=O)N)CCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CUSTOM
|
Details
|
quenched with 2 ml of 2.5N sodium hydroxide
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through a pad of sodium sulfate
|
Type
|
WASH
|
Details
|
the filter cake washed with 2×50 ml of ether
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CC1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |